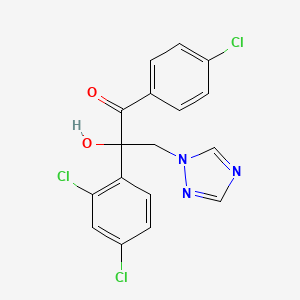

1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Propanon, 1-(4-Chlorphenyl)-2-(2,4-Dichlorphenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung ist bekannt für ihre vielfältigen Anwendungen in der medizinischen Chemie, insbesondere als Antimykotikum. Ihre einzigartige Struktur, die einen Triazolring umfasst, trägt zu ihrer biologischen Aktivität bei und macht sie zu einer wertvollen Verbindung in der pharmazeutischen Forschung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-Propanon, 1-(4-Chlorphenyl)-2-(2,4-Dichlorphenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- beinhaltet in der Regel mehrere Schritte, darunter die Bildung des Triazolrings und die Einführung der Chlorphenylgruppen. Ein gängiger Syntheseweg ist wie folgt:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter sauren Bedingungen unter Verwendung von Hydrazin und einer geeigneten Dicarbonylverbindung synthetisiert werden.

Einführung von Chlorphenylgruppen: Die Chlorphenylgruppen können durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von Chlorbenzolderivaten und einem Säurechlorid in Gegenwart eines Lewis-Säurekatalysators wie Aluminiumchlorid eingeführt werden.

Hydroxylierung: Die Hydroxylgruppe kann durch eine selektive Oxidationsreaktion unter Verwendung eines Oxidationsmittels wie Kaliumpermanganat oder Chromtrioxid eingeführt werden.

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von kontinuierlichen Durchflussreaktoren, kontrollierten Temperatur- und Druckbedingungen und die Verwendung von hochreinen Reagenzien. Darüber hinaus werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen: 1-Propanon, 1-(4-Chlorphenyl)-2-(2,4-Dichlorphenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Chlorphenylgruppen können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.

Substitution: Amine, Thiole, polare aprotische Lösungsmittel wie Dimethylsulfoxid oder Acetonitril.

Hauptprodukte:

Oxidation: Bildung eines Ketons oder Aldehyds.

Reduktion: Bildung eines Alkohols.

Substitution: Bildung substituierter Derivate mit Amin- oder Thiolgruppen.

Wissenschaftliche Forschungsanwendungen

1-Propanon, 1-(4-Chlorphenyl)-2-(2,4-Dichlorphenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Medizinische Chemie: Es wird als Leitverbindung bei der Entwicklung von Antimykotika eingesetzt, da es das Pilzwachstum hemmen kann.

Biologische Forschung: Es wird in Studien verwendet, um den Wirkmechanismus von Triazolderivaten und ihre Wechselwirkungen mit biologischen Zielstrukturen zu verstehen.

Pharmazeutische Industrie: Es wird bei der Synthese von pharmazeutischen Arzneimitteln mit antimykotischen Eigenschaften eingesetzt.

Chemische Biologie: Es wird als Werkzeugverbindung verwendet, um die Auswirkungen von Triazolderivaten auf zelluläre Prozesse zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 1-Propanon, 1-(4-Chlorphenyl)-2-(2,4-Dichlorphenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- beinhaltet die Hemmung von Pilz-Cytochrom-P450-Enzymen, insbesondere Lanosterol-14α-Demethylase. Dieses Enzym ist entscheidend für die Biosynthese von Ergosterol, einem essentiellen Bestandteil von Pilzzellmembranen. Durch die Hemmung dieses Enzyms stört die Verbindung die Synthese von Ergosterol, was zu einer erhöhten Membranpermeabilität und letztendlich zum Zelltod der Pilze führt.

Ähnliche Verbindungen:

- 1-Propanon, 1-(4-Chlorphenyl)-2-(2,4-Dichlorphenyl)-2-hydroxy-3-(1H-Imidazol-1-yl)-

- 1-Propanon, 1-(4-Chlorphenyl)-2-(2,4-Dichlorphenyl)-2-hydroxy-3-(1H-Pyrazol-1-yl)-

Vergleich:

- Strukturunterschiede: Der Hauptunterschied zwischen diesen Verbindungen liegt im heterocyclischen Ring (Triazol, Imidazol, Pyrazol). Das Vorhandensein verschiedener heterocyclischer Ringe kann die biologische Aktivität und Selektivität der Verbindungen beeinflussen.

- Biologische Aktivität: Das Triazolderivat ist oft wirksamer als Antimykotikum als seine Imidazol- und Pyrazol-Gegenstücke aufgrund seiner stärkeren Bindungsaffinität zum Zielenzym.

- Wirkmechanismus: Während alle diese Verbindungen Pilz-Cytochrom-P450-Enzyme hemmen, hat das Triazolderivat eine höhere Spezifität für Lanosterol-14α-Demethylase, wodurch es wirksamer bei der Störung der Ergosterolbiosynthese ist.

Dieser detaillierte Artikel bietet einen umfassenden Überblick über 1-Propanon, 1-(4-Chlorphenyl)-2-(2,4-Dichlorphenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-, der seine Herstellungsmethoden, chemischen Reaktionen, wissenschaftlichen Forschungsanwendungen, Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen behandelt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl groups. One common synthetic route is as follows:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.

Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene derivatives and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of high-purity reagents. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted derivatives with amine or thiol groups.

Wissenschaftliche Forschungsanwendungen

1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:

Medicinal Chemistry: It is used as a lead compound in the development of antifungal agents due to its ability to inhibit fungal growth.

Biological Research: It is used in studies to understand the mechanism of action of triazole derivatives and their interactions with biological targets.

Pharmaceutical Industry: It is used in the synthesis of pharmaceutical drugs with antifungal properties.

Chemical Biology: It is used as a tool compound to study the effects of triazole derivatives on cellular processes.

Wirkmechanismus

The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death.

Vergleich Mit ähnlichen Verbindungen

- 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-

- 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-pyrazol-1-yl)-

Comparison:

- Structural Differences: The main difference between these compounds lies in the heterocyclic ring (triazole, imidazole, pyrazole). The presence of different heterocyclic rings can influence the biological activity and selectivity of the compounds.

- Biological Activity: The triazole derivative is often more potent as an antifungal agent compared to its imidazole and pyrazole counterparts due to its stronger binding affinity to the target enzyme.

- Mechanism of Action: While all these compounds inhibit fungal cytochrome P450 enzymes, the triazole derivative has a higher specificity for lanosterol 14α-demethylase, making it more effective in disrupting ergosterol biosynthesis.

This detailed article provides a comprehensive overview of 1-Propanone, 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer |

107741-24-2 |

|---|---|

Molekularformel |

C17H12Cl3N3O2 |

Molekulargewicht |

396.6 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |

InChI |

InChI=1S/C17H12Cl3N3O2/c18-12-3-1-11(2-4-12)16(24)17(25,8-23-10-21-9-22-23)14-6-5-13(19)7-15(14)20/h1-7,9-10,25H,8H2 |

InChI-Schlüssel |

DYHZGUUFDCTMEA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.